
2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile is an organic compound that features both an azetidine ring and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the azetidine intermediate.
Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Could be used in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(3-Aminoazetidin-1-yl)-2-(furan-2-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings
Propriétés
Formule moléculaire |
C9H11N3S |
|---|---|
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
2-(3-aminoazetidin-1-yl)-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C9H11N3S/c10-4-8(9-2-1-3-13-9)12-5-7(11)6-12/h1-3,7-8H,5-6,11H2 |
Clé InChI |
CIDPQCXXPFOUPT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(C#N)C2=CC=CS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


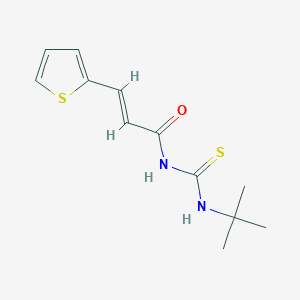
![4-[(2',2'-Difluoroethoxy)methyl]phenylZinc bromide](/img/structure/B14878489.png)
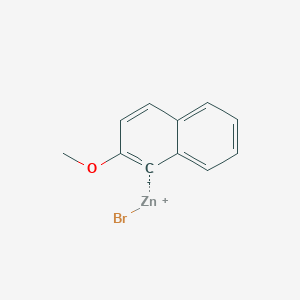
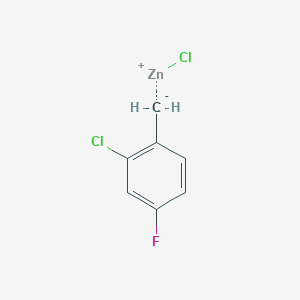

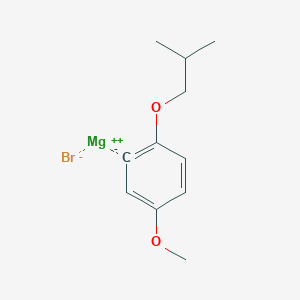
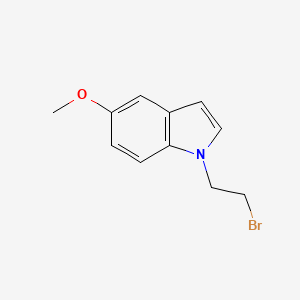
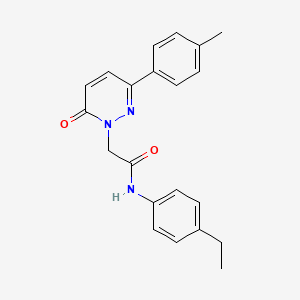

![9-Oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14878548.png)

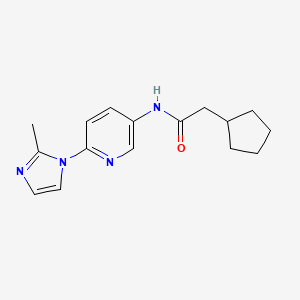

![N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
